(4,7-Dioxaspiro[2.5]octan-5-yl)methanol
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Overview
Description
(4,7-Dioxaspiro[2.5]octan-5-yl)methanol is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 1,2-diol and formaldehyde in the presence of an acid catalyst to form the spirocyclic structure . The reaction is carried out under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4,7-Dioxaspiro[2.5]octan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
(4,7-Dioxaspiro[2.5]octan-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol: Similar structure but with a different position of the hydroxyl group.
(5,7-Dioxaspiro[2.5]octan-6-yl)methanol: Another spirocyclic compound with a different configuration.
Uniqueness
(4,7-Dioxaspiro[2.5]octan-5-yl)methanol is unique due to its specific spirocyclic structure and the position of the hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4,7-dioxaspiro[2.5]octan-5-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-3-6-4-9-5-7(10-6)1-2-7/h6,8H,1-5H2 |
InChI Key |
ZYRUVHZIQPXPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COCC(O2)CO |
Origin of Product |
United States |
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